2-Anilino-3-methylbutanamide
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Overview
Description
2-Anilino-3-methylbutanamide is an organic compound that belongs to the class of amides It features an aniline group attached to a 3-methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-3-methylbutanamide typically involves the reaction of aniline with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification process often involves recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-Anilino-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline group, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Anilino-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anilino-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
2-Anilino Triazolopyrimidines: Known for their tubulin polymerization inhibitory activity.
2-Anilino-1,4-naphthoquinones: Studied for their antifungal and anticancer properties
Uniqueness: 2-Anilino-3-methylbutanamide is unique due to its specific structural features and the range of reactions it can undergo.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-anilino-3-methylbutanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3,(H2,12,14) |
InChI Key |
YICPUIZBHYKSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC=CC=C1 |
Origin of Product |
United States |
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